3-((6-methylpyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide
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Overview
Description
The compound “3-((6-methylpyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also includes a 6-methylpyridin-2-yl group and a phenethyl group attached to the pyrrolidine ring via an amide linkage .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the pyrrolidine ring, which is a saturated heterocycle. This ring system allows efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Characterization
A study by Kadir et al. (2017) focused on the synthesis and structural characterization of monoamide isomers related to pyridine carboxamide derivatives. These compounds were synthesized using a combination of common spectroscopic techniques, highlighting the inductive effects contributed by methyl substituted groups on the pyridine ring, which could be relevant for the synthesis and study of "3-((6-methylpyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide" Kadir, M., Mansor, N., & Osman, U. (2017).
Biological Activities
Research into compounds with similar structural features has demonstrated potential in various biological applications:
Antibacterial and Antitumor Activities : El‐Borai et al. (2013) investigated the antioxidant, antitumor, and antimicrobial activities of pyrazolopyridine derivatives, indicating the potential of structurally related compounds for therapeutic applications El‐Borai, M., Rizk, H. F., Beltagy, D., & El-Deeb, I. Y. (2013).
Phleomycin Amplification : Brown and Cowden (1982) explored the role of pyridinylpyrimidines with strongly basic side chains as amplifiers of phleomycin against Escherichia coli, a unique approach that could inspire further research into the amplification effects of related compounds Brown, D. J., & Cowden, W. (1982).
C-H Bond Functionalization : A study by Le et al. (2019) on the use of 1-aminopyridinium ylides as directing groups for sp3 C-H bond functionalization in carboxylic acid derivatives could be applicable to the synthesis and modification of "this compound", offering insights into novel synthetic routes and chemical transformations Le, K., Nguyen, H., & Daugulis, O. (2019).
Mechanism of Action
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes at the molecular level that can affect the function of the target
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to downstream effects that can influence cellular processes
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, depending on their specific targets and mode of action
Action Environment
Environmental factors can often play a significant role in the action of similar compounds
Properties
IUPAC Name |
3-(6-methylpyridin-2-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-6-5-9-18(21-15)24-17-11-13-22(14-17)19(23)20-12-10-16-7-3-2-4-8-16/h2-9,17H,10-14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZLSKSOUSZECW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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